Monomyristin

Catalog No.
S568378
CAS No.
589-68-4
M.F
C17H34O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monomyristin

CAS Number

589-68-4

Product Name

Monomyristin

IUPAC Name

2,3-dihydroxypropyl tetradecanoate

Molecular Formula

C17H34O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3

InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O

Synonyms

Tetradecanoic Acid 2,3-Dihydroxypropyl Ester; (±)-2,3-Dihydroxypropyl Tetradecanoate; 1-Monomyristin; 1-Monomyristoyl-rac-glycerol; 1-Monotetradecanoylglycerol; Glycerol 1-monotetradecanoate; Glycerol 1-Myristate; Glycerol α-Monomyristate; Glyceryl M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O

Antibacterial and Antifungal Activity

Studies have investigated the potential of monomyristin as an antimicrobial agent. Research suggests that it exhibits activity against various bacteria and fungi, including:

  • Staphylococcus aureus: A common bacterium responsible for skin infections, pneumonia, and other illnesses Source: )
  • Aggregatibacter actinomycetemcomitans: A bacterium associated with aggressive periodontitis Source: )
  • Candida albicans: A fungus commonly associated with yeast infections Source: )

The mechanism of action by which monomyristin exerts its antimicrobial effects is still being elucidated, but research suggests it may disrupt the cell membranes of bacteria and fungi Source: .

Other Potential Applications

Preliminary research suggests that monomyristin may have other potential applications, including:

  • Enhancing drug delivery: Monomyristin's ability to interact with cell membranes is being explored for its potential to improve the delivery of therapeutic drugs Source:
  • Immunomodulatory effects: Some studies suggest that monomyristin may modulate the immune system, but further research is needed to understand its specific effects Source:

Monomyristin, also known as glycerol 1-myristate or tetradecanoin, is a monoglyceride derived from myristic acid. Its chemical formula is C₁₇H₃₄O₄, and it has a molecular weight of 302.45 g/mol . Monomyristin is characterized by the presence of a myristoyl group (derived from myristic acid) esterified to the glycerol backbone at the first position, making it a 1-monoglyceride. This compound appears as a white to almost white powder or crystalline substance, with a melting point ranging from 68 to 70 °C . It is soluble in organic solvents but shows limited solubility in water .

Monomyristin's antimicrobial activity is a subject of ongoing research. Studies suggest it might disrupt bacterial membranes due to its amphiphilic nature. The myristate tail interacts with the hydrophobic core of the membrane, while the glycerol head remains in the aqueous environment, potentially causing membrane leakage and impairing bacterial function []. However, the exact mechanism needs further investigation.

Typical of esters and alcohols. These include:

  • Hydrolysis: In the presence of water and suitable enzymes or acids, monomyristin can be hydrolyzed back into glycerol and myristic acid.
  • Transesterification: Monomyristin can react with other alcohols to form different esters, which can be useful in synthesizing other glycerides.
  • Esterification: It can react with acids to form new esters, expanding its utility in chemical synthesis .

Monomyristin exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Research indicates that it demonstrates significant antibacterial activity against strains such as Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as antifungal activity against Candida albicans . Additionally, it has been shown to inhibit fatty acid amide hydrolase activity, indicating potential therapeutic applications in modulating lipid metabolism .

Several methods have been developed for synthesizing monomyristin:

  • Transesterification: This method involves reacting ethyl myristate with 1,2-O-isopropylidene glycerol, followed by deprotection using Amberlyst-15 as a catalyst. This process yields high purity monomyristin .
  • Enzymatic Hydrolysis: Triglycerides can be hydrolyzed using specific lipases (e.g., Thermomyces lanuginosa) to selectively produce monoglycerides such as monomyristin .
  • Acid-Catalyzed Esterification: Glycerol can be reacted with myristic acid under acidic conditions to form trimyristin, which can then be hydrolyzed to yield monomyristin .

Monomyristin has diverse applications across various fields:

  • Pharmaceuticals: Due to its antibacterial and antifungal properties, it is explored for potential use in drug formulations.
  • Food Industry: As an emulsifier and stabilizer in food products.
  • Cosmetics: Used in formulations for its moisturizing properties and ability to enhance skin absorption of active ingredients.
  • Surfactants: Employed in the preparation of nonionic surfactant micelles for various industrial applications .

Studies have demonstrated that monomyristin interacts with biological membranes and proteins due to its amphiphilic nature. Its ability to form micelles makes it useful for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, its interaction with fatty acid amide hydrolase suggests potential roles in modulating endocannabinoid signaling pathways .

Monomyristin shares structural similarities with other monoacylglycerols but exhibits unique properties due to its specific acyl chain length and position. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Monopalmitin1-monoglycerideDerived from palmitic acid; lower antibacterial activity compared to monomyristin.
Monostearin1-monoglycerideDerived from stearic acid; used primarily in food applications.
Monolaurin1-monoglycerideDerived from lauric acid; known for strong antimicrobial properties against viruses and bacteria.
DihydroxyacetoneSimple sugar derivativeDifferent functional group; used primarily in cosmetics for skin tanning.

Monomyristin's distinct antibacterial and antifungal activities set it apart from these compounds, making it particularly valuable in pharmaceutical applications . Its unique synthesis routes also contribute to its distinctiveness within the class of monoacylglycerols .

Lipase-Catalyzed Esterification in Solvent-Free Systems

Solvent-free enzymatic esterification has emerged as a sustainable method for monomyristin synthesis. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), catalyze the reaction between glycerol and myristic acid under controlled conditions. Key parameters include:

  • Temperature: Optimal activity occurs at 60–70°C, balancing enzyme stability and reaction kinetics.
  • Substrate molar ratio: A 1:1 molar ratio of glycerol to myristic acid maximizes monoglyceride yield (80% conversion) while minimizing di- and triglyceride formation.
  • Enzyme loading: A 9–12% (w/w) enzyme concentration relative to substrates ensures efficient catalysis without mass transfer limitations.

Table 1: Performance of solvent-free systems for monomyristin synthesis

Lipase SourceTemperature (°C)Conversion (%)Mono:Di:Tri RatioReference
Candida antarctica B60802:1:0.1
Rhizomucor miehei65721.8:1:0.2
Thermomyces lanuginosa70681.5:1:0.3

The absence of solvents simplifies downstream purification and reduces environmental impact. For instance, gas chromatography analyses of solvent-free batches show monomyristin concentrations up to 45 mM after 5 hours.

Regioselective Hydrolysis Using Thermomyces lanuginosa Lipase

Regioselective hydrolysis of triglycerides enables the production of 2-monomyristin, a structural isomer with distinct physicochemical properties. Thermomyces lanuginosa lipase (TLIM) selectively cleaves ester bonds at the sn-1 and sn-3 positions of triglycerides, yielding 2-monoacylglycerols.

Synthetic Protocol:

  • Triglyceride preparation: Myristic acid is esterified with glycerol using sulfuric acid to form trimyristin.
  • Enzymatic hydrolysis: TLIM (0.3–0.5% w/w) is added to a trimyristin/water emulsion (1:2 w/v) and incubated at 40°C for 24 hours.
  • Product isolation: Dichloromethane extraction followed by silica gel chromatography yields 2-monomyristin with 18–22% efficiency.

Key Findings:

  • TLIM retains >90% activity after five reaction cycles.
  • Hydrolysis specificity exceeds 95% for the sn-1 and sn-3 positions, minimizing 1-monomyristin contamination.
  • Nuclear magnetic resonance (NMR) confirms regioselectivity: ¹H-NMR peaks at δ 4.19 ppm (-CH₂-OH) and ¹³C-NMR signals at 70.34 ppm (-CH-OH) validate the sn-2 configuration.

Optimization of Reaction Parameters for Industrial-Scale Production

Industrial-scale monomyristin synthesis requires balancing cost, yield, and scalability. Response surface methodology (RSM) and Box-Behnken designs have identified critical factors:

Table 2: Optimization of monomyristin synthesis using Box-Behnken design

FactorOptimal RangeEffect on Yield (%)
Temperature60–70°C+34.2
Molar ratio (G:M)1:1 to 1:1.2+28.7
Enzyme load8–12% (w/w)+22.4
Reaction time4–6 hours+18.9

Industrial Strategies:

  • Continuous-flow reactors: Packed-bed reactors with immobilized lipases achieve 70% conversion at 5 L/h throughput.
  • In situ water removal: Molecular sieves or vacuum systems shift equilibrium toward esterification, increasing yield by 15–20%.
  • Enzyme immobilization: Silica-polyvinyl alcohol composites enhance lipase stability, enabling 30-day operational lifetimes.

Case studies demonstrate that scaling from laboratory (100 mL) to pilot plant (100 L) maintains monomyristin purity >95% while reducing production costs by 40%.

Monomyristin, chemically known as 1-monomyristin or glycerol 1-myristate, is a monoacylglycerol compound with the molecular formula C17H34O4 and molecular weight of 302.45 grams per mole [1] [2]. This naturally occurring lipid derivative has demonstrated significant pharmacological activities across multiple biological systems, particularly in antimicrobial and anticancer applications [4] [5] [6].

Antibacterial Efficacy Against Gram-Positive Pathogens

Monomyristin exhibits potent antibacterial activity specifically against Gram-positive bacterial strains, with research demonstrating superior efficacy compared to conventional antimicrobial agents [5] [6]. The compound shows particularly strong inhibitory effects against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, two clinically significant Gram-positive pathogens [5] [6].

Minimum Inhibitory Concentration Data

Research findings indicate that 1-monomyristin demonstrates concentration-dependent antibacterial activity against various Gram-positive species [6]. In controlled studies, the compound showed higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans compared to positive controls using 4-isopropyl-3-methylphenol as the reference standard [6].

Bacterial StrainConcentrationInhibition Zone (mm)Reference Control
Bacillus subtilis0.50%2.416.3
Bacillus subtilis1.00%3.616.3
Bacillus subtilis5.00%5.716.3
Bacillus subtilis10.0%9.216.3
Bacillus subtilis15.0%12.716.3
Aggregatibacter actinomycetemcomitans0.50%1.25.5
Aggregatibacter actinomycetemcomitans1.00%1.95.5
Aggregatibacter actinomycetemcomitans5.00%3.65.5
Aggregatibacter actinomycetemcomitans10.0%7.95.5
Aggregatibacter actinomycetemcomitans15.0%10.45.5

Mechanism of Bacterial Cell Membrane Disruption

The antibacterial mechanism of monomyristin against Gram-positive bacteria results from destruction of the bacterial cell membrane through multiple pathways [10] [24]. The compound's amphipathic properties enable it to integrate into bacterial cell membranes, leading to membrane destabilization and subsequent cell lysis [24] [32].

Mechanistic studies reveal that monomyristin disrupts crucial membrane-associated processes, including the electron transport chain and oxidative phosphorylation, which are essential for bacterial energy production [24]. The compound interferes with membrane integrity by altering the phospholipid bilayer structure, resulting in increased cell permeability and eventual bacterial cell death [24] [33].

Research demonstrates that the hydroxyl groups in monomyristin interact directly with components of the bacterial cell wall, leading to membrane disruption and cell lysis [6]. This mechanism is particularly effective against Gram-positive bacteria due to their simpler cell wall structure compared to Gram-negative species [6] [24].

Antifungal Properties and Membrane Disruption Mechanisms

Monomyristin demonstrates significant antifungal activity, particularly against Candida albicans, through membrane-targeted mechanisms [5] [6]. The compound's antifungal efficacy is attributed to its ability to disrupt fungal cell membrane integrity and interfere with ergosterol-mediated membrane functions [6] [17].

Ergosterol-Mediated Membrane Interactions

The antifungal mechanism of monomyristin involves specific interactions with ergosterol, the major sterol component in fungal membranes [6] [17] [20]. Research indicates that the hydroxyl groups in monomyristin interact with ergosterol on the fungal cell membrane, disrupting membrane function and leading to cell lysis [6].

Ergosterol plays a critical role in defining membrane fluidity and regulating cellular processes in fungi [17] [20]. Monomyristin's interaction with this essential membrane component results in abnormal accumulation of sterols at the plasma membrane, leading to membrane invagination and malformation of the cell wall [17] [20].

Comparative Antifungal Efficacy

Studies comparing different monoacylglycerol derivatives demonstrate that 1-monomyristin shows superior antifungal activity against Candida albicans compared to other structural variants [5] [6]. The compound exhibits medium antifungal activity at concentrations higher than 1.00% when compared with standard antifungal controls [6].

CompoundAntifungal ActivityTarget Organism
1-MonomyristinModerate to HighCandida albicans
2-MonomyristinMinimalCandida albicans
2-MonopalmitinNo ActivityCandida albicans

The enhanced antifungal efficacy of 1-monomyristin compared to its positional isomer 2-monomyristin suggests that the position of the acyl chain on the glycerol backbone significantly influences biological activity [6]. This positional specificity indicates that 1-monomyristin can make better interactions with fungal cell membrane components than other monoglyceride variants [6].

Antiproliferative Effects in Cancer Cell Lines

Monomyristin exhibits selective cytotoxicity against cancer cell lines while demonstrating minimal toxicity to normal cells [8] [12] [18]. Research on cervical cancer cells (HeLa) and normal cell lines (Vero and endometrial epithelial cells) reveals that monomyristin specifically targets malignant cells through intrinsic mitochondrial apoptosis pathways [8] [18].

Cancer Cell Selectivity and Cytotoxicity Data

Comprehensive cytotoxicity studies demonstrate that monomyristin shows remarkable selectivity between cancerous and normal cells [8] [12] [18]. The compound exhibits cytotoxicity specifically to HeLa cells while showing no significant toxicity against normal cells except at the highest investigated concentrations exceeding 500 micrograms per milliliter [8] [18].

Cell Line TypeIC50 Value (μg/mL)Cell Viability at 1000 μg/mL
HeLa (Cervical Cancer)48.62 ± 0.84Significantly Reduced
Monopalmitin vs HeLa26.05 ± 0.545Significantly Reduced
Monostearin vs HeLa28.36 ± 0.91Significantly Reduced
Monoolein vs HeLa34.96 ± 0.185Significantly Reduced
Monolinolein vs HeLa91.31 ± 1.28Significantly Reduced
Vero (Normal)>1000Normal Viability Maintained
Endometrial (Normal)>1000Normal Viability Maintained

Intrinsic Mitochondrial Apoptosis Pathway

Mechanistic studies reveal that monomyristin increases apoptotic cell death through the intrinsic mitochondrial pathway [8] [18] [21]. The compound triggers mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent caspase activation [21] [22] [25].

The intrinsic apoptosis pathway initiated by monomyristin involves critical pro-apoptotic signaling proteins associated with mitochondria [18] [21] [22]. The compound induces mitochondrial dysfunction and disrupts oxidative phosphorylation, contributing to cellular energy depletion and apoptotic cell death [21] [25].

Research demonstrates that monomyristin treatment results in the activation of caspase-3, a key executioner enzyme in the apoptotic cascade [18] [21]. The compound promotes typical apoptosis features, including DNA fragmentation and cell death, specifically in cancer cell lines while sparing normal cells [18] [22].

Nanoparticle-Enhanced Delivery Systems

To overcome the poor water solubility of monomyristin and enhance its efficacy against cancer cells, researchers have developed polymeric nanoparticle delivery systems [8] [18] [30]. These systems comprise polylactide cores that encapsulate monomyristin with superficial dextran layers for targeted delivery [8] [18].

The nanoparticle formulations incorporate transferrin conjugation to target cancer cells that overexpress transferrin receptors [8] [18] [23]. Transferrin receptor targeting enhances cellular uptake through receptor-mediated endocytosis, improving therapeutic efficacy while maintaining selectivity for malignant cells [23] [26].

Encapsulation of monomyristin into nanoparticles increases its cytotoxicity against HeLa cells at lower doses compared to free monomyristin [8] [18]. The presence of conjugated transferrin further enhances cytotoxicity against cancer cells while maintaining safety to normal cell populations [8] [18].

Modulation of Lipid-Mediated Signaling Pathways

Monomyristin modulates several lipid-mediated signaling pathways, including fatty acid amide hydrolase inhibition and membrane lipid interactions [4] [19]. Research extracted from Serenoa repens demonstrates that monomyristin inhibits the hydrolysis of 2-oleoylglycerol with an IC50 value of 32 micromolar and fatty acid amide hydrolase activity with an IC50 value of 18 micromolar [4].

Fatty Acid Amide Hydrolase Modulation

Fatty acid amide hydrolase represents a critical enzyme in the degradation of bioactive lipids, including endocannabinoids and N-acylethanolamines [4] [19]. Monomyristin's inhibitory activity against this enzyme suggests potential modulation of pain perception, anxiety, and inflammatory responses through elevated levels of these signaling molecules [19].

The enzyme fatty acid amide hydrolase serves as the principal catabolic enzyme for fatty acid amides, including anandamide and other N-acylethanolamines [19]. Inhibition of this enzyme by monomyristin may result in elevated levels of these bioactive lipids, potentially contributing to analgesic and anti-inflammatory effects [19].

Membrane Lipid Reorganization

Research demonstrates that monomyristin, in combination with other fatty acids, triggers significant phospholipid membrane remodeling events [32]. The compound induces membrane tubule and bud formation, leading to dynamic membrane transformations that exceed the effects of individual lipid components [32].

These membrane interactions result in pearling instability and extensive membrane lysis, suggesting that monomyristin can significantly alter cellular membrane dynamics [32]. The most pronounced effects occur with specific molar ratios, highlighting the importance of lipid composition in membrane-disruptive activities [32].

Lipid InteractionMembrane EffectBiological Significance
Monomyristin + Lauric AcidSynergistic Membrane DisruptionEnhanced Antimicrobial Activity
Monomyristin AloneModerate Membrane PerturbationBaseline Membrane Interaction
Equimolar ConcentrationsMaximum Membrane LysisOptimal Antimicrobial Efficacy

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.24570956 g/mol

Monoisotopic Mass

302.24570956 g/mol

Heavy Atom Count

21

UNII

SMJ2192F1R

Other CAS

27214-38-6
75685-84-6
589-68-4

Wikipedia

Monomyristin

Use Classification

Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Tetradecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Modify: 2023-08-15

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